(5-Fluoro-4-methoxypyridin-2-yl)methanol
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Overview
Description
(5-Fluoro-4-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-4-methoxypyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the 4-position.
Reduction: Reduction of the pyridine ring to introduce the methanol group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reagents, optimized reaction conditions, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluoro-4-methoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action of (5-Fluoro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
- (5-Fluoro-2-methoxypyridin-4-yl)methanol
- (4-Fluoro-2-methoxypyridin-5-yl)methanol
- (5-Fluoro-4-hydroxypyridin-2-yl)methanol
Comparison:
- (5-Fluoro-4-methoxypyridin-2-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which influence its chemical reactivity and biological activity.
- Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities due to the electronic effects of the substituents .
Properties
IUPAC Name |
(5-fluoro-4-methoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYFFBBMNZQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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